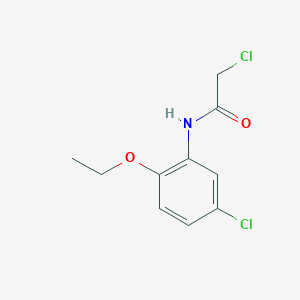![molecular formula C15H12ClFN4 B7456235 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)
2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole is a synthetic compound that belongs to the class of tetrazole derivatives. It has been extensively studied for its potential application in various scientific research fields.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including those that are resistant to other antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity, as it has been found to exhibit cytotoxicity in some cell lines.
Orientations Futures
There are several future directions for the study of 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole. One possible direction is to further explore its potential as a diagnostic tool for Alzheimer's disease. Another direction is to study its potential use in combination with other antimicrobial agents to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-methylphenylhydrazine to form 2-[(2-Chloro-4-fluorophenyl)methyl]-4-methylphenylhydrazine. This intermediate is then treated with sodium azide to give the desired product, 2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole.
Applications De Recherche Scientifique
2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole has been studied for its potential application in various scientific research fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4/c1-10-2-4-11(5-3-10)15-18-20-21(19-15)9-12-6-7-13(17)8-14(12)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHCBEAHPLXDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)

![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)



![2-[[2-[[5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7456218.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)
![2-[[5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7456246.png)
